molecular formula C6H15NO B1512385 3-Methoxy-2,2-dimethylpropan-1-amine CAS No. 767264-22-2

3-Methoxy-2,2-dimethylpropan-1-amine

Cat. No.: B1512385
CAS No.: 767264-22-2
M. Wt: 117.19 g/mol
InChI Key: PQUOEPYRTBAJTK-UHFFFAOYSA-N
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Description

3-Methoxy-2,2-dimethylpropan-1-amine is an organic compound with the molecular formula C6H15NO. It is characterized by a methoxy group (-OCH3) attached to the third carbon of a 2,2-dimethylpropan-1-amine structure. This compound is known for its versatility in various chemical reactions and applications in scientific research.

Synthetic Routes and Reaction Conditions:

  • Starting from 2,2-dimethylpropan-1-ol: The compound can be synthesized by reacting 2,2-dimethylpropan-1-ol with methanol in the presence of an acid catalyst to form the corresponding methoxy derivative.

  • Amination Reaction: The resulting methoxy compound can then undergo amination by reacting with ammonia or an amine source under elevated temperatures and pressures.

Industrial Production Methods: Industrial production of this compound typically involves large-scale amination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product.

Types of Reactions:

  • Oxidation: this compound can be oxidized to form the corresponding amine oxide.

  • Reduction: The compound can undergo reduction reactions to produce simpler amines.

  • Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like halides (Cl-, Br-) and strong bases (NaOH) are typically employed.

Major Products Formed:

  • Amine Oxides: Resulting from oxidation reactions.

  • Simpler Amines: Produced through reduction processes.

  • Substituted Derivatives: Formed via nucleophilic substitution reactions.

Scientific Research Applications

3-Methoxy-2,2-dimethylpropan-1-amine is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, aiding in the creation of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is explored for its potential therapeutic properties, including its role in drug design and development.

  • Industry: It finds applications in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Methoxy-2,2-dimethylpropan-1-amine exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity.

  • Pathways Involved: It may influence signaling pathways related to cellular processes, such as cell growth and differentiation.

Comparison with Similar Compounds

3-Methoxy-2,2-dimethylpropan-1-amine is compared with similar compounds to highlight its uniqueness:

  • 2,2-Dimethyl-1-propanamine: Lacks the methoxy group, resulting in different reactivity and applications.

  • 1-Methoxy-N,2-dimethylpropan-2-amine: Similar structure but different positioning of the methoxy group, leading to distinct chemical properties.

Properties

IUPAC Name

3-methoxy-2,2-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-6(2,4-7)5-8-3/h4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUOEPYRTBAJTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650997
Record name 3-Methoxy-2,2-dimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

767264-22-2
Record name 3-Methoxy-2,2-dimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxy-2,2-dimethylpropan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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